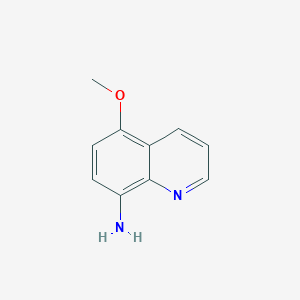

5-Methoxyquinolin-8-amine

Descripción general

Descripción

5-Methoxyquinolin-8-amine is a substituted quinoline derivative with the molecular formula C10H10N2O. It is known for its role as a directing group in organic synthesis, particularly in the activation of C-H bonds. This compound has garnered interest due to its versatile applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Methoxyquinolin-8-amine can be synthesized using 5-chloro-2-nitroaniline as a starting material. The process involves the reduction of 5-methoxy-8-nitroquinoline using palladium on activated charcoal and hydrogen in ethanol at room temperature. The reaction typically takes about six hours and yields a yellow solid . Another method involves heating a suspension of 5-methoxy-8-nitroquinoline and tin chloride in ethanol to reflux for one hour, followed by purification through flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxyquinolin-8-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can convert nitro groups to amines, as seen in its synthesis.

Substitution: The compound can participate in substitution reactions, particularly halogenation at the C5 position.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium on activated charcoal, hydrogen, tin chloride, and various halogenating agents. Reaction conditions often involve room temperature or reflux in ethanol .

Major Products Formed

Major products formed from reactions involving this compound include halogenated quinoline derivatives and complex pyrrolidinones. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Aplicaciones Científicas De Investigación

Chemical Applications

1. C-H Activation and Synthesis:

5-Methoxyquinolin-8-amine serves as a directing group in organic synthesis, particularly in the activation of carbon-hydrogen bonds. This property facilitates the functionalization of complex organic molecules. For instance, it has been utilized in halogenation reactions leading to products such as C7-chlorinated and brominated derivatives with good yields .

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Halogenation | C7-chlorinated derivative | 86 |

| Halogenation | C7-brominated derivative | 79 |

2. Role in Biochemical Reactions:

The compound interacts with various enzymes and proteins, aiding in the synthesis of complex molecules like pyrrolidones through C-H activation. Its biochemical properties make it valuable for producing pharmaceuticals and fine chemicals.

Biological Applications

1. Antimalarial Activity:

Research indicates that this compound exhibits potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. The compound's mechanism involves disrupting the life cycle of malaria parasites, thereby inhibiting their ability to infect host cells .

| Strain Type | IC50 (ng/mL) |

|---|---|

| Drug-sensitive P. falciparum | 20 - 4760 |

| Drug-resistant P. falciparum | 22 - 4760 |

2. Potential Therapeutic Uses:

Beyond its antimalarial properties, this compound is being explored for potential therapeutic applications against other infectious diseases, including leishmaniasis. Its ability to permeate the blood-brain barrier suggests further possibilities in treating neurological conditions .

Medicinal Applications

1. EZH2 Inhibition:

Recent studies have identified derivatives of this compound as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a target in cancer therapy. These compounds demonstrated significant cellular potency against cancer cell lines, indicating their potential role as anticancer agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 5k | 1.2 | HCT15 |

| 5k | 2.45 | MDA-MB-231 |

2. Multi-target Drug Design:

The combination of this compound with other pharmacophores has led to the development of multi-functional agents aimed at treating Alzheimer's disease and other neurodegenerative disorders. These hybrids exhibit neuroprotective activities and can inhibit acetylcholinesterase, enhancing their therapeutic potential .

Case Studies

Several case studies highlight the application of this compound in real-world scenarios:

- Antimalarial Efficacy: A study evaluated the efficacy of synthesized quinoline derivatives against Plasmodium berghei, demonstrating complete cure rates at specific dosages, thus validating their potential for malaria treatment .

- Cancer Treatment Research: Investigations into quinoline derivatives for EZH2 inhibition showed promising results in cellular assays, paving the way for future clinical trials aimed at targeting specific cancer types .

- Pharmacovigilance Studies: The compound's safety profile was assessed through electronic health record data analysis, contributing to ongoing pharmacovigilance efforts related to new therapeutic agents .

Mecanismo De Acción

The mechanism of action of 5-Methoxyquinolin-8-amine involves its role as a directing group in organic synthesis. It facilitates the activation of C-H bonds, allowing for regioselective functionalization of quinoline derivatives. In biological applications, the compound’s antimalarial activity is believed to target the mitochondria of Plasmodium species, disrupting their energy metabolism and leading to parasite death .

Comparación Con Compuestos Similares

Similar Compounds

8-Aminoquinoline: Another quinoline derivative with antimalarial properties, used in the treatment of liver-stage malaria.

5-Amino-2-methoxypyridine: A related compound used in organic synthesis and pharmaceutical applications.

5-Bromo-quinolin-8-ylamine:

Uniqueness

5-Methoxyquinolin-8-amine stands out due to its dual role as a directing group in organic synthesis and its potent biological activity. Its ability to mediate C-H activation and its broad-spectrum anti-infective properties make it a unique and valuable compound in both research and industrial applications .

Actividad Biológica

5-Methoxyquinolin-8-amine, a member of the quinoline family, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant potential as an antimalarial agent and has also shown promise in other therapeutic areas such as antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by various research findings and case studies.

Target of Action

this compound primarily targets the Plasmodium species responsible for malaria. It has been shown to exert potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, with IC50 values ranging from 20 to 4760 ng/mL . The compound interferes with the life cycle of the parasite, affecting its ability to infect and multiply within host cells.

Mode of Action

The compound operates by modulating cell signaling pathways and gene expression, which are crucial for cellular metabolism and function. It is believed to act as a directing group in organic synthesis, facilitating carbon-hydrogen (C-H) activation reactions that are essential for the synthesis of complex organic molecules.

Biochemical Pathways

this compound has been linked to various biochemical pathways, particularly those involved in enzyme inhibition. It can bind to active or allosteric sites on enzymes, thereby influencing signal transduction pathways that lead to various biological effects. Its interactions with enzymes are critical for its therapeutic efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the ability to permeate the blood-brain barrier, making it a candidate for central nervous system-targeted therapies. Studies indicate that its solubility and absorption characteristics may favor oral administration as a route of choice .

Antimalarial Activity

In vivo studies have demonstrated that this compound effectively cures rodent models infected with Plasmodium berghei at doses as low as 25 mg/kg/day. These results highlight its potential as a therapeutic agent against malaria .

| Compound | Dose (mg/kg/day) | Efficacy |

|---|---|---|

| This compound | 25 | Cured all infected animals |

| Chloroquine (CQ) | 10 | Positive control |

| No treatment | - | 100% mortality within 6–8 days |

Antimicrobial Properties

Additionally, derivatives of this compound have been studied for their antimicrobial properties. The introduction of methoxy groups has been associated with enhanced antibacterial activity against gram-positive bacteria .

Anticancer Potential

Recent studies have also explored the anticancer potential of related compounds. For instance, derivatives like 5-amino-8-hydroxyquinoline have shown promising proteasome inhibitory activity, suggesting that modifications to the quinoline structure can enhance anticancer efficacy .

Case Studies

-

In Vitro Antimalarial Evaluation

A study synthesized various analogues of this compound and evaluated their antimalarial activity against drug-resistant strains. The most promising compounds exhibited significant efficacy in both in vitro and in vivo settings, reinforcing the importance of structural modifications in enhancing biological activity . -

Antimicrobial Evaluation

Another study focused on the antibacterial properties of methoxy-substituted quinolines. It was found that compounds with larger substituents at the C-8 position exhibited improved antibacterial activity compared to their ethyl counterparts .

Propiedades

IUPAC Name |

5-methoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLLTRMMFHENCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=NC2=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354621 | |

| Record name | 5-methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30465-68-0 | |

| Record name | 5-methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxyquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.